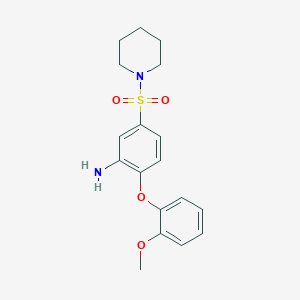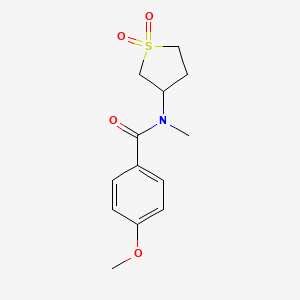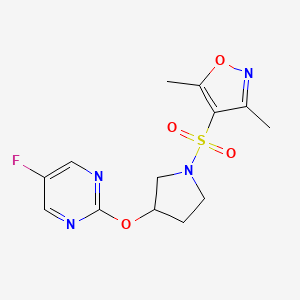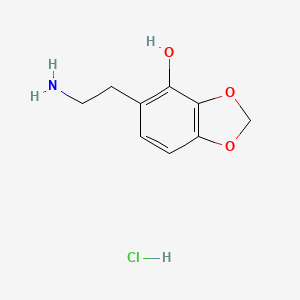![molecular formula C13H16ClNO6S B2699931 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate CAS No. 255737-47-4](/img/no-structure.png)
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of the amino acid cysteine and has been synthesized for various applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Synthesis and Chemical Reactions
Compounds related to methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate are used in chemical synthesis, highlighting their importance in creating diverse chemical structures. For instance, the synthesis process of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showcases the compound's role in forming complex molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This type of research underpins the development of novel chemical entities, serving as a basis for further pharmaceutical and material science applications.
Biocompatible Reactions
The energy-transfer-enabled biocompatible disulfide–ene reaction, involving sulfur-containing molecules such as methylthioether (present in amino acid methionine), exemplifies innovative approaches to carbon–sulfur bond formation in a biocompatible manner. This process, characterized by its biocompatibility and functional group tolerance, indicates potential pathways for introducing sulfonate groups into organic molecules, facilitating the synthesis of biologically active compounds or materials with specific chemical functionalities (Teders et al., 2018).
Drug Synthesis and Optimization
Research into sulfonate and sulfone compounds often involves optimizing synthetic pathways for pharmaceutical applications. For example, the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, a precursor in drug synthesis, demonstrates the critical role of such compounds in developing effective and scalable drug manufacturing processes. The optimization of reaction conditions leads to improved yields, highlighting the importance of these compounds in pharmaceutical research and development (Xu, Guo, Li, & Liu, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves the protection of the amine group, followed by the addition of a sulfonic acid group and the removal of the protecting group. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "sodium sulfite", "sodium hydroxide", "methyl alcohol" ], "Reaction": [ "Protection of the amine group of L-alanine with benzyl chloroformate in the presence of sodium hydroxide", "Addition of sodium sulfite to the protected amino acid to introduce the sulfonic acid group", "Removal of the benzyl protecting group with hydrogen chloride", "Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid" ] } | |
CAS RN |
255737-47-4 |
Molecular Formula |
C13H16ClNO6S |
Molecular Weight |
349.78 |
IUPAC Name |
methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
YSKBVJKRWRMIFH-NSHDSACASA-N |
SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2699848.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)
![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)


![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)
